molecular formula C13H19NO3 B2805701 Tert-butyl 2-amino-3-methoxy-6-methylbenzoate CAS No. 2248330-58-5

Tert-butyl 2-amino-3-methoxy-6-methylbenzoate

Cat. No. B2805701
CAS RN: 2248330-58-5
M. Wt: 237.299
InChI Key: QNQWILJKLJKIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl 2-amino-3-methoxy-6-methylbenzoate” is a complex organic compound. It likely contains an amino group (-NH2), a methoxy group (-OCH3), a methyl group (-CH3), and a carboxylate ester group (-COO-), attached to a benzene ring. The “tert-butyl” indicates a tertiary butyl group (C(CH3)3) is also present .


Chemical Reactions Analysis

Tert-butyl compounds are known to undergo a variety of chemical reactions. For example, tert-butylamine can be used as an intermediate in the preparation of sulfenamides . Tert-butyl alcohol is more resistant to oxidation than other isomers of butanol and can be deprotonated with a strong base to give the alkoxide .


Physical And Chemical Properties Analysis

Tert-butylamine is a colorless liquid with a typical amine-like odor . Tert-butyl alcohol is a colorless solid, which melts near room temperature and has a camphor-like odor .

Safety And Hazards

Tert-butylamine is considered hazardous. It is highly flammable, harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled . Tert-butyl alcohol is also considered hazardous. It is highly flammable, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 2-amino-3-methoxy-6-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-8-6-7-9(16-5)11(14)10(8)12(15)17-13(2,3)4/h6-7H,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQWILJKLJKIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-amino-3-methoxy-6-methylbenzoate

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